2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride
Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of such compounds often involves the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, which can be chlorinated under liquid-phase conditions . Various methods of synthesizing such compounds have been reported .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it . The exact structure would depend on the specific positions of these groups on the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For example, the intermediate was reacted with a specific acid in the presence of EDC to give a product .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the chlorine atom . For example, the compound has a melting point of 86-90 °C and a density of 1.4650 (estimate) .Scientific Research Applications
Synthesis and Reactivity
- This compound is utilized in the synthesis of novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds, showcasing its role in the preparation of new chemical entities (Yang Yun-shang, 2010).
- It's involved in the synthesis of various Mn(II) complexes, indicating its use in metal coordination chemistry and complex formation (C. Hureau et al., 2008).
- The compound finds application in chelation and reaction studies with cobalt(III) ions, contributing to the understanding of coordination chemistry and chelate formation (A. Hammershøi et al., 1991).
Material Science and Structural Analysis
- It is instrumental in the synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates, showcasing its application in material science and organic synthesis (W. Goure, 1993).
- This compound is used in ring expansion studies of 2-(α-Hydroxyalkyl)azetidines, aiding in the development of new synthetic routes for functionalized pyrrolidines (François Durrat et al., 2008).
Chemical Transformations
- It plays a role in the study of nucleophilic displacement in 2-chloro(trifluoromethyl)pyridines, contributing to the understanding of chemical reactivity and transformation processes (A. D. Dunn, 1999).
- The compound is used in the photochemistry of N-[9-(2',3',5'-tri-O-acetyl-.beta.-D-ribofuranosyl)purin-6-yl]-pyridinium chloride, providing insights into photoreactive processes in aqueous solutions (B. Skalski et al., 1991).
Coordination Chemistry and Complex Formation
- Its application extends to the synthesis of a tris(2-hydroxyphenyl)methane-based cryptand and its triiron(III) complex, illustrating its utility in the formation of multi-dentate cryptands and metal complexes (Gary L. Guillet et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a -cf3 group have shown improved drug potency towards enzymes like reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group (-cf3) in similar molecules can enhance the potency of drugs by lowering the pka of the cyclic carbamate, enabling key hydrogen bonding interactions with proteins .
properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylazanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF3N3.ClH/c9-6-3-5(8(10,11)12)4-15-7(6)14-2-1-13;/h3-4H,1-2,13H2,(H,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEIUPCKPWYALH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCC[NH3+])C(F)(F)F.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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